molecular formula C18H18N2O4 B2576537 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 326915-37-1

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2576537
CAS No.: 326915-37-1
M. Wt: 326.352
InChI Key: CSSXJVCMPZLGJK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that appears to contain a chromene core structure, which is a common motif in many natural products and pharmaceuticals. Chromenes have been studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely contains a chromene ring (a benzopyran moiety), which is a fused six-membered benzene ring and a three-membered heterocyclic pyran ring. It also has various functional groups attached, including an amino group (NH2), a nitrile group (C≡N), and two methoxy groups (OCH3) attached to a phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group might participate in acid-base reactions, the nitrile group could undergo hydrolysis, and the methoxy groups could be demethylated under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers could influence its properties such as solubility, melting point, boiling point, and stability .

Scientific Research Applications

X-Ray Crystallography Studies

2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and related compounds have been extensively studied using X-ray crystallography. This technique has been employed to understand the crystal structures of similar carbonitrile compounds, providing insights into their molecular conformations and stabilization by hydrogen bonds (Sharma et al., 2015).

Synthesis and Chemical Behavior

Research has also focused on the synthesis and chemical behavior of 2-amino-4H-chromene derivatives. These compounds, including the 2-amino-5-oxo-tetrahydro-4H-chromene-3-carbonitriles, have been synthesized through various methods, such as organocatalysis (Ramireddy et al., 2017), and have been found to exhibit interesting chemical properties.

Pharmaceutical Applications

These compounds have shown potential in pharmaceutical applications. For instance, some 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives have demonstrated antibacterial activity against various bacterial strains, suggesting their potential as antibacterial drugs (Moshafi et al., 2016).

Green Chemistry Approaches

There is also a focus on green chemistry approaches in the synthesis of these compounds. Techniques like ultrasound-assisted synthesis have been employed, highlighting the shift towards more environmentally friendly methods in chemical synthesis (Chavan et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Without specific data, it’s hard to provide detailed safety information .

Future Directions

The study of chromene derivatives is a vibrant field due to their diverse biological activities. Future research could involve synthesizing this compound and studying its properties and biological activity. It could also involve modifying its structure to enhance its activity or reduce any potential toxicity .

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-13-7-6-10(8-15(13)23-2)16-11(9-19)18(20)24-14-5-3-4-12(21)17(14)16/h6-8,16H,3-5,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSXJVCMPZLGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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